(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine
Overview
Description
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of organic molecules, making this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using a whole-cell biocatalyst. This process is carried out in a natural deep-eutectic solvent under microaerobic conditions, which enhances the catalytic efficiency and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize biocatalytic processes due to their high efficiency and selectivity. The use of recombinant Escherichia coli cells expressing specific enzymes, such as R-ω-transaminase and alcohol dehydrogenase, has been shown to be effective in producing high yields of the chiral amine .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and radical initiators for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its desired effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds share the trifluoromethyl group and are used in similar applications, such as in the synthesis of complex fluorinated molecules.
Trifluoromethylated amines: These compounds also contain trifluoromethyl groups and are used in various chemical and industrial processes.
Uniqueness
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of multiple trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high selectivity and specific interactions with molecular targets.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVDWREITXLOD-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679969 | |
Record name | (1S)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785766-87-2 | |
Record name | (1S)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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